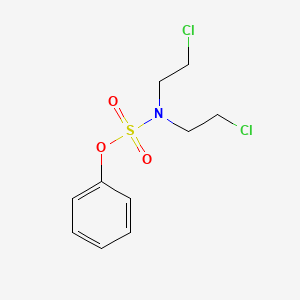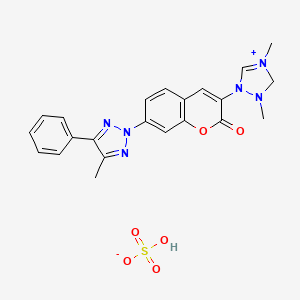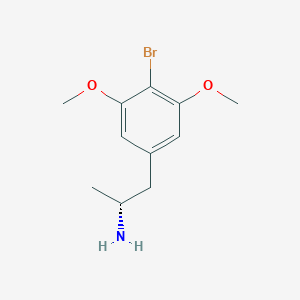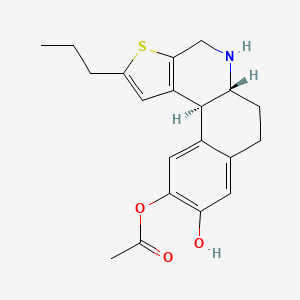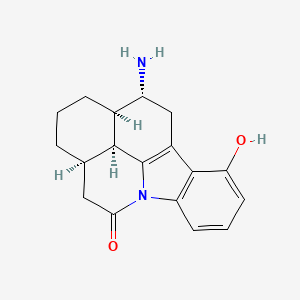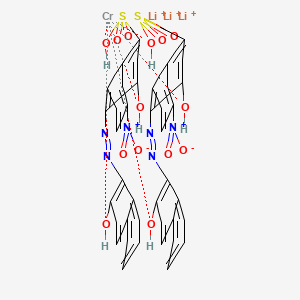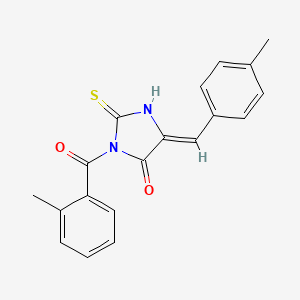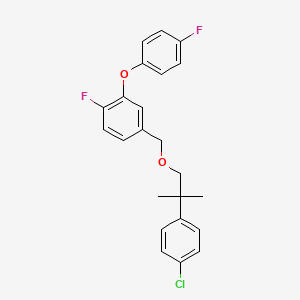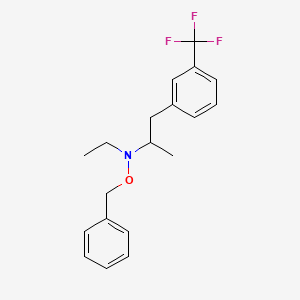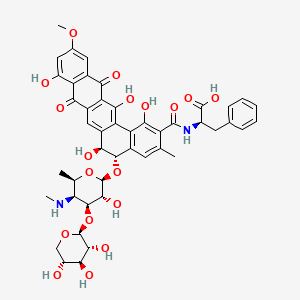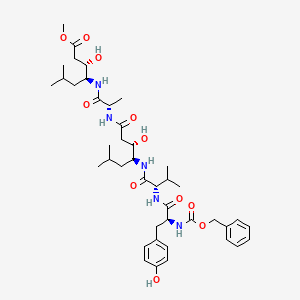
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- is an organic compound with the molecular formula C9H16O2 It is a furanone derivative, characterized by a furan ring with a hexyl and a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-hexyl-4-methyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furanone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran, tetrahydrofuran derivatives.
Substitution: Various substituted furanones depending on the nucleophile used.
Applications De Recherche Scientifique
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolic pathways, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Furanone, 5-butyldihydro-4-methyl-
- 2(3H)-Furanone, 5-pentyldihydro-4-methyl-
- 2(3H)-Furanone, 5-octyldihydro-4-methyl-
Uniqueness
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- is unique due to its specific hexyl substituent, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
147254-33-9 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(4S,5R)-5-hexyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-10-9(2)8-11(12)13-10/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
Clé InChI |
XNRLAEXLQFIKEY-VHSXEESVSA-N |
SMILES isomérique |
CCCCCC[C@@H]1[C@H](CC(=O)O1)C |
SMILES canonique |
CCCCCCC1C(CC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




